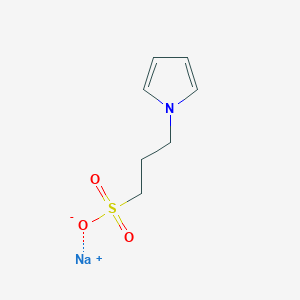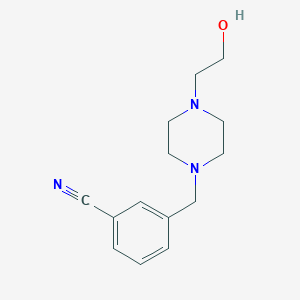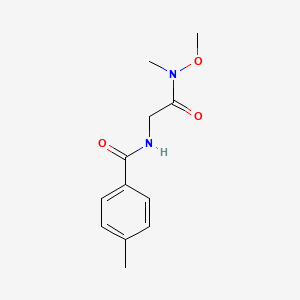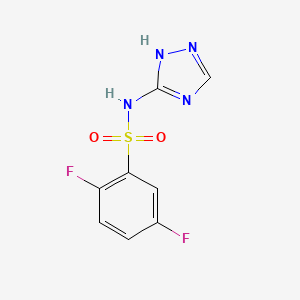
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 1,2,4-triazole ring, a five-membered ring containing three nitrogen atoms, and a benzenesulfonamide moiety substituted with two fluorine atoms at the 2 and 5 positions. The presence of the triazole ring and the sulfonamide group makes this compound of significant interest in medicinal chemistry due to its potential pharmacological properties .
Preparation Methods
The synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the triazole ring and sulfonamide group.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring and a difluorophenyl group.
Other Triazole Derivatives: Compounds like 1,2,4-triazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the triazole ring with the sulfonamide group, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C8H6F2N4O2S |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
2,5-difluoro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F2N4O2S/c9-5-1-2-6(10)7(3-5)17(15,16)14-8-11-4-12-13-8/h1-4H,(H2,11,12,13,14) |
InChI Key |
MTJMRBPYRVZMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=NC=NN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



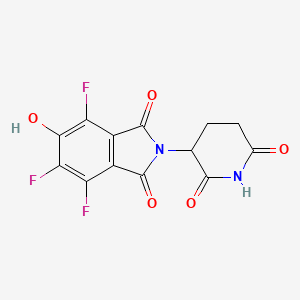
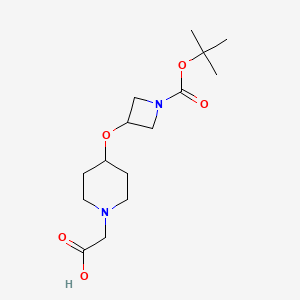
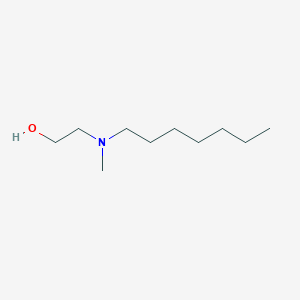
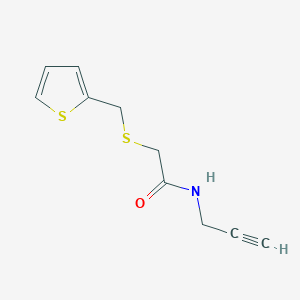

![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
